3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylidene]aniline
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Overview
Description
(E)-N-(3,5-DIMETHYLPHENYL)-1-(4-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This compound features a 3,5-dimethylphenyl group and a 4-nitrophenyl group attached to the imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,5-DIMETHYLPHENYL)-1-(4-NITROPHENYL)METHANIMINE typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction would involve 3,5-dimethylaniline and 4-nitrobenzaldehyde under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,5-DIMETHYLPHENYL)-1-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3,5-DIMETHYLPHENYL)-1-(4-NITROPHENYL)METHANIMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology and Medicine
In biology and medicine, compounds with imine groups are often explored for their potential biological activities. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their aromatic nature and potential for various chemical modifications.
Mechanism of Action
The mechanism of action of (E)-N-(3,5-DIMETHYLPHENYL)-1-(4-NITROPHENYL)METHANIMINE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their function. The nitro and imine groups can participate in various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(3,5-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)METHANIMINE
- (E)-N-(3,5-DIMETHYLPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE
Uniqueness
(E)-N-(3,5-DIMETHYLPHENYL)-1-(4-NITROPHENYL)METHANIMINE is unique due to the presence of both the 3,5-dimethylphenyl and 4-nitrophenyl groups. These groups can significantly influence the compound’s chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H14N2O2 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15(6-4-13)17(18)19/h3-10H,1-2H3 |
InChI Key |
RYSDSTOCXZQMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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